1-Cyclopropyl-4-iodo-1H-imidazole
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Overview
Description
1-Cyclopropyl-4-iodo-1H-imidazole is a heterocyclic compound that features a cyclopropyl group and an iodine atom attached to an imidazole ring Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-iodo-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of magnetic nanoparticles to catalyze the three-component condensation reaction in ethanol, forming trisubstituted imidazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-iodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated imidazoles.
Scientific Research Applications
1-Cyclopropyl-4-iodo-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-iodo-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The cyclopropyl group and iodine atom can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Iodo-1H-imidazole: Similar in structure but lacks the cyclopropyl group.
1-Cyclopropyl-1H-imidazole: Similar but without the iodine atom.
1-Cyclopropyl-4-bromo-1H-imidazole: Similar but with a bromine atom instead of iodine.
Uniqueness: 1-Cyclopropyl-4-iodo-1H-imidazole is unique due to the presence of both the cyclopropyl group and iodine atom, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H7IN2 |
---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
1-cyclopropyl-4-iodoimidazole |
InChI |
InChI=1S/C6H7IN2/c7-6-3-9(4-8-6)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
MRABWTSBMXYABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(N=C2)I |
Origin of Product |
United States |
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